REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:6])([C:4]#[CH:5])[CH3:3].[CH:7]1([C:10](O)=[O:11])[CH2:9][CH2:8]1>>[CH3:1][C:2]([NH:6][C:10]([CH:7]1[CH2:9][CH2:8]1)=[O:11])([C:4]#[CH:5])[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in Preparation 4
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#C)NC(=O)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |